7-Chloro-1-hydrazinylisoquinoline

Physicochemical profiling Ionization constant Drug-likeness prediction

7-Chloro-1-hydrazinylisoquinoline (CAS 58877-48-8) is a heteroaromatic building block belonging to the 1-hydrazino-isoquinoline class. Its molecular formula is C9H8ClN3 (MW 193.63 g/mol), featuring a chlorine substituent at the 7-position and a hydrazinyl group at the 1-position of the isoquinoline core.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B13683036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-hydrazinylisoquinoline
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2NN)Cl
InChIInChI=1S/C9H8ClN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13)
InChIKeyDQIBJHUUILSLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1-hydrazinylisoquinoline – Physicochemical Identity and Structural Classification for Research Procurement


7-Chloro-1-hydrazinylisoquinoline (CAS 58877-48-8) is a heteroaromatic building block belonging to the 1-hydrazino-isoquinoline class. Its molecular formula is C9H8ClN3 (MW 193.63 g/mol), featuring a chlorine substituent at the 7-position and a hydrazinyl group at the 1-position of the isoquinoline core . This substitution pattern distinguishes it from the more extensively studied 7-chloro-4-hydrazinoquinoline (a quinoline isomer) and from 4-chloro-1-hydrazino-isoquinoline (a positional isomer). Historically, 1-hydrazino-isoquinolines were patented as coronary dilators and hypotensive agents [1], establishing a pharmacological precedent that makes the 7-chloro analog a candidate for cardiovascular and medicinal chemistry research.

Why 7-Chloro-1-hydrazinylisoquinoline Cannot Be Replaced by Generic Isoquinoline Hydrazines in Research Protocols


The precise 7-chloro, 1-hydrazinyl substitution pattern is not interchangeable with other chlorinated isoquinoline hydrazines. Even positional isomerism matters: the 4-chloro-1-hydrazino regioisomer (CAS 7639-51-2) places the electron-withdrawing chlorine at a sterically and electronically distinct position, altering both the hydrazine group's nucleophilicity and the core's pKa . Furthermore, the isoquinoline scaffold itself differs fundamentally from the quinoline core found in the commercially dominant 7-chloro-4-hydrazinoquinoline (CAS 23834-14-2)—a difference reflected in a ~1.2-unit pKa gap that shifts the protonation equilibrium at physiological pH [1]. For researchers requiring the specific topology where the hydrazine moiety is directly adjacent to the nitrogen heteroatom on an isoquinoline framework, generic substitution with quinoline or phthalazine analogs introduces uncontrolled variables in target engagement and ADME prediction.

7-Chloro-1-hydrazinylisoquinoline: Head-to-Head Physicochemical Differentiation Data for Informed Procurement


pKa Shift of ~2 Log Units Relative to Non-Chlorinated 1-Hydrazinoisoquinoline

The introduction of a chlorine atom at the 7-position significantly acidifies the isoquinoline core. The predicted pKa of 7-Chloro-1-hydrazinylisoquinoline (5.54 ± 0.20) is approximately 2 log units lower than that of the non-chlorinated parent 1-hydrazinoisoquinoline (pKa 7.57 ± 0.20) . At pH 7.4, this difference shifts the predominant species from largely neutral (parent) to substantially ionized (7-chloro derivative), directly impacting membrane permeability, solubility, and in vitro assay behavior.

Physicochemical profiling Ionization constant Drug-likeness prediction

Core Scaffold Basicity: Isoquinoline vs. Quinoline Differentiation (~1.2 pKa Units)

7-Chloro-1-hydrazinylisoquinoline is built on an isoquinoline core, whereas the more commonly procured 7-chloro-4-hydrazinoquinoline (CAS 23834-14-2) uses a quinoline scaffold. Despite identical molecular formula, the position of the ring nitrogen differs, producing a measurable pKa gap: 5.54 ± 0.20 (isoquinoline) vs. 6.70 ± 0.50 (quinoline) [1]. This 1.16-unit difference means the isoquinoline derivative remains predominantly unionized at pH 6.0–6.5, while the quinoline analog begins to protonate, potentially altering target-binding kinetics in enzyme assays conducted near this pH range.

Scaffold selection Heterocyclic chemistry Protonation state

Exclusive 7-Cl, 1-Hydrazino Substitution Pattern: Regioisomeric Identity Confirmation

The combination of chloro substitution at position 7 and hydrazinyl at position 1 is a specific regioisomer within the C9H8ClN3 isomeric family. The closest validated positional isomer, 4-chloro-1-hydrazino-isoquinoline (CAS 7639-51-2), differs in the placement of the chlorine atom (C-4 vs. C-7) . While both isomers share identical molecular weight (193.633 g/mol) and formula, the 7-chloro isomer places the electron-withdrawing group at a position para to the ring junction, altering the electronic distribution across the aromatic system. This is reflected in the distinct CAS registry number (58877-48-8 vs. 7639-51-2) and MDL number (MFCD14702503) that uniquely identify the 7-chloro regioisomer .

Structure-activity relationship Regiochemistry Chemical identity

Synthetic Provenance via 1,7-Dichloroisoquinoline: Established Patent Route

The synthesis of 7-Chloro-1-hydrazinylisoquinoline is enabled by the well-documented nucleophilic substitution of 1,7-dichloroisoquinoline (CAS 70810-24-1) with hydrazine, following procedures established in patent literature for the broader 1-hydrazino-isoquinoline class [1]. The patent US2719158 explicitly lists 1,7-dichloro-isoquinoline among the starting materials for preparing 1-hydrazino-isoquinoline derivatives, with the reaction carried out in alcoholic solvent at elevated temperature to achieve good yields [1]. This route is distinct from the synthesis of the quinoline analog 7-chloro-4-hydrazinoquinoline, which starts from 4,7-dichloroquinoline—a different commercially available precursor with different reactivity [2].

Synthetic methodology Patent precedent Reaction feasibility

Pharmacological Class Benchmark: 1-Hydrazinoisoquinoline as Pressor Agent and Aldehyde Oxidase Inhibitor

The non-chlorinated parent scaffold, 1-hydrazinoisoquinoline (CAS 15793-94-9), has been characterized as a pressor agent that binds α- and β-adrenergic receptors and inhibits aldehyde oxidase, an enzyme that reduces nitrite to nitric oxide . Pharmacological profiling from the 1950s established that 1-hydrazinoisoquinoline HCl exhibits similar properties to hydrallazine and dihydrallazine—clinically used antihypertensive agents [1]. The 7-chloro substitution on this scaffold is expected to modulate these pharmacological activities through electronic effects (evidenced by the ~2-unit pKa shift documented above), though direct comparative pharmacological data for the 7-chloro derivative remain absent from the published literature.

Cardiovascular pharmacology Enzyme inhibition Drug repurposing

Recommended Research and Industrial Application Scenarios for 7-Chloro-1-hydrazinylisoquinoline


SAR Studies of Isoquinoline-Based Antihypertensive or Vasoactive Agents

Researchers developing next-generation vasodilators based on the 1-hydrazino-isoquinoline pharmacophore can use 7-Chloro-1-hydrazinylisoquinoline as a key analog to probe the electronic effects of chlorine substitution. The documented ~2-unit pKa reduction relative to the parent 1-hydrazinoisoquinoline predicts altered protonation-dependent receptor interactions, making this compound valuable for establishing SAR trends in adrenergic receptor binding or aldehyde oxidase inhibition assays.

Kinase or Enzyme Inhibitor Fragment-Based Drug Discovery

The isoquinoline scaffold, with its lower basicity (pKa 5.54) compared to the quinoline analog (pKa 6.70) , is preferred for fragment-based screening campaigns targeting enzymes with hydrophobic active sites where reduced positive charge at neutral pH minimizes non-specific electrostatic interactions. The hydrazine moiety serves as a synthetic handle for generating hydrazone libraries for hit expansion.

Computational ADMET Prediction and Model Validation

The predicted ionization data (pKa 5.54, ~2 units lower than the non-chlorinated parent ) provide a test case for computational models predicting the impact of aryl chlorine substitution on heterocycle basicity. Procurement of this compound enables experimental measurement of actual pKa, LogP, and permeability, serving as a validation data point for in silico ADMET models used in drug discovery pipelines.

Synthetic Methodology Development for 1-Substituted Isoquinolines

The compound serves as a key intermediate accessible from 1,7-dichloroisoquinoline via nucleophilic aromatic substitution with hydrazine, as described in patent literature . This route can be used to benchmark new catalytic amination methods for isoquinoline functionalization, particularly in the context of developing milder or more selective hydrazination protocols.

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